

Technical Support Center: Off-Target Effects of SJF-8240 in Research

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Compound of Interest

Compound Name: SJF-8240

Cat. No.: B15542115

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **SJF-8240**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **SJF-8240** and what is its primary target?

SJF-8240 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-Met receptor tyrosine kinase.[1][2][3] It consists of the c-Met inhibitor foretinib linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This bifunctional design leads to the ubiquitination and subsequent proteasomal degradation of c-Met.

Q2: What are the known off-target effects of **SJF-8240**?

The off-target effects of **SJF-8240** are primarily attributed to its "warhead," the multi-kinase inhibitor foretinib.[4] Research has shown that while **SJF-8240** effectively degrades its intended target, c-Met, it can also lead to the degradation of other kinases. One study noted the degradation of nine other kinases upon treatment with **SJF-8240**. [4] The promiscuous nature of foretinib means that **SJF-8240** can bind to and induce the degradation of a subset of the kinases that foretinib itself inhibits.

Q3: Which specific kinases are known to be off-targets of **SJF-8240**?

While a definitive list of the nine kinases degraded by **SJF-8240** is not readily available in published literature, the known kinase inhibition profile of its warhead, foretinib, provides a strong indication of potential off-targets. Researchers should be aware that kinases potentially inhibited by foretinib are at a higher risk of being degraded by **SJF-8240**.

Troubleshooting Guide

Issue 1: Unexpected Phenotypes or Cellular Responses

Q: My experimental results with **SJF-8240** are inconsistent with c-Met degradation alone. What could be the cause?

A: Unexpected cellular phenotypes are likely due to the off-target degradation of other kinases by **SJF-8240**. The degradation of kinases involved in other signaling pathways can lead to a variety of cellular responses that are not solely dependent on c-Met knockdown.

Troubleshooting Steps:

- Review the Kinase Inhibition Profile of Foretinib: Cross-reference the unexpected phenotype with the known functions of kinases that are potentially inhibited by foretinib (see Table 1). This may provide clues as to which off-target pathways are being affected.
- Validate Off-Target Degradation: Use Western blotting or targeted proteomics to assess the protein levels of suspected off-target kinases in your experimental system after **SJF-8240** treatment.
- Use a More Selective Degradator: If available, consider using a more selective c-Met degrader as a control to distinguish between on-target and off-target effects.
- Control Experiments: Include a negative control, such as an inactive epimer of **SJF-8240** that does not bind to the E3 ligase, to confirm that the observed effects are due to protein degradation.

Issue 2: Difficulty in Interpreting Signaling Pathway Analysis

Q: I'm observing complex changes in multiple signaling pathways after **SJF-8240** treatment. How can I dissect the on-target versus off-target effects?

A: The multi-kinase degradation profile of **SJF-8240** can lead to complex signaling readouts. The key is to systematically identify the off-target kinases being degraded in your specific cell line and experimental conditions.

Troubleshooting Steps:

- **Global Proteomics:** Perform an unbiased global proteomic analysis (e.g., using mass spectrometry) to identify all proteins that are downregulated upon **SJF-8240** treatment. This will provide a comprehensive list of on- and off-targets in your system.
- **Pathway Enrichment Analysis:** Use the list of degraded proteins from your proteomics data to perform pathway enrichment analysis. This will highlight the signaling pathways most affected by **SJF-8240** treatment.
- **Phosphoproteomics:** To understand the immediate downstream signaling consequences, consider a phosphoproteomic analysis to map the changes in kinase activity resulting from the degradation of multiple kinases.

Quantitative Data

Table 1: Kinase Inhibition Profile of Foretinib (**SJF-8240** Warhead)

This table summarizes the inhibitory activity (IC₅₀) of foretinib against a panel of kinases. These kinases represent potential off-targets for **SJF-8240**-mediated degradation. Data is compiled from various kinase profiling studies.

Kinase Target	IC50 (nM)	Kinase Family
MET	0.96	RTK
KDR (VEGFR2)	0.98	RTK
FLT3	1.8	RTK
ROS1	1.8	RTK
AXL	2.0	RTK
TIE-2 (TEK)	3.2	RTK
RET	4.0	RTK
PDGFR β	5.0	RTK
KIT	8.0	RTK
FGFR1	14.0	RTK
SRC	27.0	TK
LCK	30.0	TK
ABL1	50.0	TK
CDK9	100.0	CMGC

RTK: Receptor Tyrosine Kinase; TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, and CLK family.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation by **SJF-8240** using quantitative mass spectrometry.

- Cell Culture and Treatment:
 - Culture the chosen cell line to 70-80% confluency.

- Treat cells with **SJF-8240** at the desired concentration (e.g., 100 nM).
- Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of **SJF-8240**).
- Harvest cells after a predetermined time point (e.g., 24 hours).
- Protein Extraction and Digestion:
 - Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
 - Reduce, alkylate, and digest the proteins with trypsin overnight.
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
 - Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
- Data Analysis:
 - Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
 - Perform protein identification and quantification.
 - Use statistical analysis to identify proteins with significantly lower abundance in the **SJF-8240**-treated samples compared to the controls.

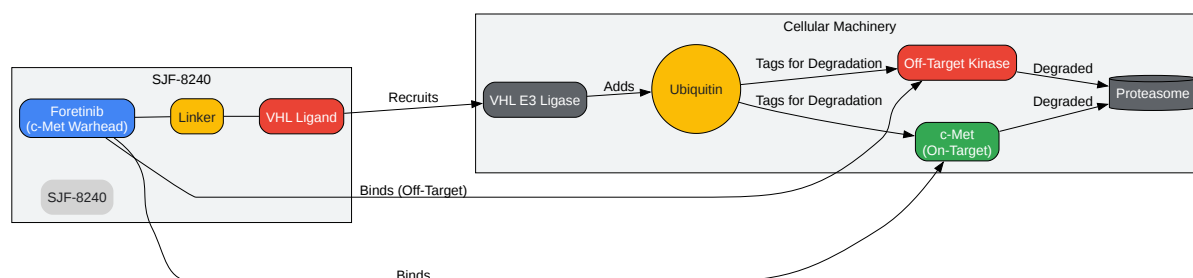
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for validating the inhibition of suspected off-target kinases.

- Compound Preparation:

- Perform serial dilutions of **SJF-8240** or foretinib to generate a range of concentrations for IC50 determination.
- Kinase Reaction Setup (in a 384-well plate):
 - To each well, add the specific kinase, its corresponding substrate, ATP, and the test compound at a specific concentration in a kinase reaction buffer.
 - Incubate the plate at 30°C for 1 hour.
- Detection:
 - Add a reagent that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
 - Add a detection reagent that converts ADP to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
 - Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations



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